molecular formula C13H14N2O B15189876 2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one CAS No. 69099-78-1

2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one

Cat. No.: B15189876
CAS No.: 69099-78-1
M. Wt: 214.26 g/mol
InChI Key: UNFQINHNXMYESU-UHFFFAOYSA-N
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Description

2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one is a complex organic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones in the presence of an acid catalyst to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

69099-78-1

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethyl-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-one

InChI

InChI=1S/C13H14N2O/c1-2-15-12(16)8-10-7-9-5-3-4-6-11(9)13(10)14-15/h3-6,10H,2,7-8H2,1H3

InChI Key

UNFQINHNXMYESU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2CC3=CC=CC=C3C2=N1

Origin of Product

United States

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